![molecular formula C13H7F2NO B6373595 5-(5-Cyano-2-fluorophenyl)-3-fluorophenol, 95% CAS No. 1261964-79-7](/img/structure/B6373595.png)
5-(5-Cyano-2-fluorophenyl)-3-fluorophenol, 95%
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Overview
Description
5-(5-Cyano-2-fluorophenyl)-3-fluorophenol, 95% (also known as 5-CFP-3-FP) is an organic compound used in various scientific research applications. It is a colorless solid with a melting point of 140-143°C and a boiling point of 282-283°C. 5-CFP-3-FP is a fluorinated derivative of phenol, a common aromatic compound found in many natural and synthetic products. It is a versatile compound that can be used in a variety of laboratory experiments and research applications.
Scientific Research Applications
5-CFP-3-FP is used in a variety of scientific research applications. It is a useful reagent for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a starting material for the synthesis of more complex fluorinated compounds. In addition, 5-CFP-3-FP is used in the synthesis of fluorinated polymers and other materials.
Mechanism of Action
5-CFP-3-FP is an aromatic compound, and its mechanism of action is based on its ability to interact with other molecules. The compound can react with other molecules to form hydrogen bonds, van der Waals forces, and other types of interactions. These interactions can influence the structure and properties of the molecules with which 5-CFP-3-FP interacts.
Biochemical and Physiological Effects
5-CFP-3-FP is a non-toxic compound that does not have any known biochemical or physiological effects. It is not known to interact with any biological molecules and is not known to have any adverse effects on human health.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-CFP-3-FP in lab experiments is its versatility. The compound can be used in a variety of applications, including synthesis, polymerization, and other reactions. It is also relatively easy to synthesize and is available in high purity (95%). One limitation of 5-CFP-3-FP is that it is not soluble in water, which limits its use in some reactions.
Future Directions
The use of 5-CFP-3-FP in scientific research is likely to continue to increase in the future. The compound is a versatile reagent that can be used in a variety of applications, including synthesis, polymerization, and other reactions. Additionally, the compound has the potential to be used in the development of new materials and pharmaceuticals. Further research is needed to explore the full potential of 5-CFP-3-FP.
Synthesis Methods
5-CFP-3-FP can be synthesized by a variety of methods. The most common method involves the reaction of 5-bromo-2-fluorophenol and 3-fluorobenzaldehyde in the presence of a base and a catalyst. This reaction yields a product with 95% purity. Other methods of synthesis include a reaction between 5-bromo-2-fluorophenol and 3-fluorobenzaldehyde in the presence of a base and a catalyst, as well as a reaction between 5-bromo-2-fluorophenol and 3-chlorobenzaldehyde in the presence of a base and a catalyst.
properties
IUPAC Name |
4-fluoro-3-(3-fluoro-5-hydroxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO/c14-10-4-9(5-11(17)6-10)12-3-8(7-16)1-2-13(12)15/h1-6,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXXLBNZIYYLNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=CC(=C2)F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684247 |
Source
|
Record name | 3',6-Difluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261964-79-7 |
Source
|
Record name | 3',6-Difluoro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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